molecular formula C7H8N2O2 B147196 2-Methyl-3-nitroaniline CAS No. 603-83-8

2-Methyl-3-nitroaniline

Cat. No. B147196
CAS RN: 603-83-8
M. Wt: 152.15 g/mol
InChI Key: HFCFJYRLBAANKN-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroaniline is a chemical compound that is part of the aniline family, characterized by a benzene ring attached to an amino group (NH2) and substituted with a methyl group and a nitro group at specific positions on the ring. The compound's properties and interactions have been studied in various contexts, including its synthesis, molecular structure, and potential applications.

Synthesis Analysis

The synthesis of 2-methyl-3-nitroaniline derivatives has been explored through different methods. One approach involves the reaction between nitrostyrenes and malononitrile in the presence of sodium carbonate in ethanol, which proceeds at room temperature to afford aromatic products in good yields . Another method uses o-nitroaniline as a raw material, undergoing acetylation, methylation, and hydrolysis reactions to produce 2-methyl-6-nitroaniline with a high yield of 93.9% . These methods highlight the versatility in synthesizing nitroaniline derivatives and the importance of optimizing reaction conditions to achieve high yields.

Molecular Structure Analysis

The molecular structure of 2-methyl-3-nitroaniline has been analyzed through various spectroscopic techniques. Single-crystal X-ray diffraction has been used to determine the crystal structures of salts formed with inorganic acids, revealing important hydrogen-bonding patterns and interactions between the ammonio group and respective anions . Additionally, the crystal structure of a complex containing 2-methyl-4-nitroaniline has been solved to atomic resolution, providing insights into how nitroaniline molecules interact with other molecular entities .

Chemical Reactions Analysis

2-Methyl-3-nitroaniline participates in various chemical reactions, forming different salts and complexes with inorganic acids and other compounds. The formation of these salts and complexes involves hydrogen bonding and other non-covalent interactions, which have been studied using spectroscopic methods and theoretical calculations . These interactions are crucial for understanding the reactivity and potential applications of nitroaniline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-3-nitroaniline derivatives have been characterized using elemental analyses, UV-visible, FT-IR, H-1 NMR, and C-13 NMR spectral studies . These studies have helped establish structure-activity relationships, particularly in the context of antimicrobial activity, where certain derivatives have shown promising results compared to standard drugs . Additionally, vibrational spectra and potential energy distribution analysis have been used to assess the strength of hydrogen bonds in crystals .

Relevant Case Studies

Case studies involving 2-methyl-3-nitroaniline derivatives have demonstrated their potential in various applications. For instance, the antimicrobial activity of synthesized derivatives has been evaluated, revealing that some compounds exhibit significant activity . Furthermore, the study of dynamical disorder in crystals of nitroaniline and its deuterated analog has implications for understanding the material's nonlinear optical properties .

Scientific Research Applications

Hydrogen Bonding and Framework Structure

2-Methyl-3-nitroaniline exhibits interesting properties in the context of hydrogen bonding. Research shows that molecules of related compounds like 2-methyl-4-nitroaniline are linked into a three-dimensional framework through N--H...O hydrogen bonds, which is a crucial aspect in understanding its molecular interactions and structure (Ferguson et al., 2001).

Nonlinear Optical Properties

2-Methyl-3-nitroaniline and its derivatives have significant implications in nonlinear optical properties. Studies utilizing Density Functional Theory (DFT) reveal insights into charge transfer contributions to these properties. Such studies also involve vibrational contribution analysis using FTIR and FT-Raman, furthering our understanding of the molecule's optical behavior (Jasmine et al., 2016).

Analytical Applications in Voltammetry

In the field of analytical chemistry, 2-Methyl-3-nitroaniline has been studied for its application in voltammetric analysis. The stripping voltammetric behavior of 2-methyl-3-nitroaniline, using modified electrodes, has been explored for potential applications in detecting trace amounts of this compound in various samples (Faller et al., 1996).

Intermolecular Interactions and Molecular Structure

The intermolecular non-covalent interactions in compounds like 2-methyl-3-nitroaniline have been extensively studied using quantum mechanical calculations. This research helps in understanding the molecular structure and the effect of different substituents on these molecules (Kruszyński & Sierański, 2010).

Solubility and Thermodynamics

Understanding the solubility and solution thermodynamics of 2-methyl-4-nitroaniline in various solvents is crucial for its purification and theoretical studies. This knowledge is beneficial for optimizing separation processes in industrial and laboratory settings (Li et al., 2016).

Synthesis Techniques

The synthesis technique of 2-methyl-6-nitroaniline, a related compound, has been refined for better control and higher purity. This research contributes to the efficient production of these chemicals, which is vital for various applications (Sun Cheng-hui, 2009).

Charge Density and Electron Distribution Analysis

The study of electron charge distribution in molecules like 2-methyl-5-nitroaniline provides insights into the nature and strength of intermolecular interactions. Such analysis is pivotal in understanding the molecular properties and potential applications of these compounds (Ellena et al., 2001).

Safety And Hazards

2-Methyl-3-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers 2-Methyl-3-nitroaniline has been used as a standard while evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms . More detailed information about this compound can be found in various papers and technical documents .

properties

IUPAC Name

2-methyl-3-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,8H2,1H3
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InChI Key

HFCFJYRLBAANKN-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N
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Molecular Formula

C7H8N2O2
Record name 2-METHYL-3-NITROANILINE
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DSSTOX Substance ID

DTXSID8025628
Record name 2-Methyl-3-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

2-methyl-3-nitroaniline appears as yellow rhombic needles (from water) or bright yellow powder. (NTP, 1992)
Record name 2-METHYL-3-NITROANILINE
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Boiling Point

581 °F at 760 mmHg (decomposes) (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Product Name

2-Methyl-3-nitroaniline

CAS RN

603-83-8
Record name 2-METHYL-3-NITROANILINE
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Melting Point

198 °F (NTP, 1992)
Record name 2-METHYL-3-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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